REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][C:4]([CH:7]=O)=[CH:5][CH:6]=1.Cl.[NH2:10][OH:11]>N1C=CC=CC=1>[Br:1][C:2]1[S:3][C:4]([CH:7]=[N:10][OH:11])=[CH:5][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CC1)C=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
This reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned with water (50 mL), ethyl acetate (50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
sequentially washed with an aqueous solution of saturated sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
WASH
|
Details
|
the residue was washed with heptane-ethyl acetate (30:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(S1)C=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21 mmol | |
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |